Diselenide, bis[(2-methylphenyl)methyl]
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Overview
Description
Diselenide, bis[(2-methylphenyl)methyl] is an organic compound with the molecular formula C16H18Se2. It is a member of the diselenide family, characterized by the presence of a Se-Se bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[(2-methylphenyl)methyl] typically involves the reaction of 2-methylbenzyl chloride with sodium selenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium. The product is then purified through recrystallization .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis[(2-methylphenyl)methyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The Se-Se bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Selenoxides
Reduction: Selenides
Substitution: Various substituted selenides depending on the reagents used.
Scientific Research Applications
Diselenide, bis[(2-methylphenyl)methyl] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the development of materials with unique electronic properties
Mechanism of Action
The mechanism of action of diselenide, bis[(2-methylphenyl)methyl] involves its ability to modulate redox reactions. It can act as both an antioxidant and a prooxidant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl diselenide
- Dibenzyl diselenide
- Di-p-tolyl diselenide
Uniqueness
Diselenide, bis[(2-methylphenyl)methyl] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
158234-20-9 |
---|---|
Molecular Formula |
C16H18Se2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-methyl-2-[[(2-methylphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18Se2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
InChI Key |
GTGASWBFEZZMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C[Se][Se]CC2=CC=CC=C2C |
Origin of Product |
United States |
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